N-Methyl-L-norleucine hydrochloride is a derivative of the amino acid norleucine, characterized by the addition of a methyl group to the nitrogen atom of its amino group. This compound is utilized primarily in peptide synthesis and various biochemical applications due to its structural properties that mimic natural amino acids while providing unique functional characteristics. The molecular formula for N-Methyl-L-norleucine hydrochloride is , with a molecular weight of approximately 145.2 g/mol. Its CAS number is 17343-27-0, and it is known for its high purity, typically exceeding 98% when analyzed by high-performance liquid chromatography.
N-Methyl-L-norleucine hydrochloride can be derived from natural sources or synthesized in laboratories. It belongs to the class of non-proteinogenic amino acids and is classified as a methylated amino acid. This classification is significant as it influences its reactivity and interaction with biological systems.
The synthesis of N-Methyl-L-norleucine hydrochloride generally involves the methylation of L-norleucine. A common method employed is reductive amination, where L-norleucine reacts with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. This reaction typically occurs in an aqueous solution, followed by purification through crystallization to isolate the desired hydrochloride salt.
In industrial settings, scalable methods like continuous flow synthesis are preferred to produce N-Methyl-L-norleucine hydrochloride efficiently. This approach allows for higher yields and purity levels while minimizing by-products. Automated systems facilitate precise control over reaction conditions, ensuring consistent quality in large-scale production.
N-Methyl-L-norleucine hydrochloride features a unique molecular structure that includes:
The structural representation can be summarized as follows:
N-Methyl-L-norleucine hydrochloride can participate in several chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend on specific conditions and reagents utilized.
N-Methyl-L-norleucine hydrochloride functions primarily through its interactions with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate access. This mechanism allows it to modulate biochemical pathways effectively, making it a valuable tool in both research and therapeutic contexts.
Relevant data indicates that N-Methyl-L-norleucine hydrochloride maintains high purity levels (≥ 98%) when analyzed through high-performance liquid chromatography, confirming its suitability for scientific applications.
N-Methyl-L-norleucine hydrochloride has diverse applications across multiple scientific fields:
Chemoenzymatic synthesis leverages the precision of biological catalysts to construct stereochemically complex molecules like N-Me-L-norleucine HCl (CAS 17343-27-0). This approach capitalizes on engineered enzymes to catalyze N-methylation or transamination reactions under mild conditions, avoiding the harsh reagents typical of traditional organic synthesis. Iron-dependent α-ketoglutarate dioxygenases, for example, enable site-selective hydroxylation of norleucine precursors, which can be chemically modified to yield N-alkylated derivatives [2] [6]. The Renata group pioneered this strategy for synthesizing hydroxylated amino acid analogs, demonstrating its applicability to norleucine scaffolds in modular peptide synthesis [2].
Recent advances focus on multi-enzyme cascades to streamline production. A notable example combines ketoreductases (KReds) with engineered transaminases in one-pot reactions. For instance, Malca et al. optimized a KRed from Sporidiobolus salmonicolor through computational design, achieving a 64-fold increase in catalytic efficiency for chiral amine synthesis—a methodology adaptable to N-Me-L-norleucine HCl [6]. Similarly, ancestral sequence reconstruction (ASR) has generated thermostable amino acid oxidases capable of functionalizing non-proteinogenic substrates [6].
Table 1: Enzyme Engineering Strategies for Norleucine Derivative Synthesis
Enzyme Class | Engineering Approach | Catalytic Improvement | Application Relevance |
---|---|---|---|
Ketoreductase (KRed) | Rosetta-based protein design | 64-fold ↑ kcat | Chiral center establishment |
Imine reductase (IRED) | Increasing-Molecule-Volume Screening | >99% ee | N-alkylation stereoselectivity |
Transaminase | Structure-guided mutagenesis | 6-fold ↑ activity for non-native substrates | Norleucine backbone amination |
These methodologies highlight a shift toward sustainable biosynthesis, where engineered enzymes operate in aqueous media at ambient temperatures, reducing waste generation. The integration of machine learning for mutational scanning further accelerates enzyme optimization, as demonstrated in the synthesis of ipatasertib intermediates—a principle directly transferable to N-Me-L-norleucine HCl [6].
N-Me-L-norleucine HCl (C₇H₁₅NO₂·HCl) serves as a strategic building block in peptide engineering, where its N-methylation and linear side chain enhance proteolytic stability and modulate conformational flexibility. Its incorporation via solid-phase peptide synthesis (SPPS) follows standard Fmoc/tBu protocols, with modifications to address steric hindrance from the N-methyl group. Coupling efficiencies drop significantly when standard activators like HBTU are used; thus, elevated temperatures (50°C) or potent activators such as HATU/DIPEA are employed to maintain >95% yield per coupling cycle [9].
The residue’s utility was validated in peptide libraries designed to probe receptor interactions. A landmark study synthesized an indexed motif-library with 45 diverse amino acids, including N-Me-L-norleucine HCl. HPLC analysis using norvaline/norleucine as "index residues" distinguished N-methylated peptides from diastereomers, revealing unique streptavidin-binding motifs dominated by non-proteinogenic residues like O-benzyl-L-hydroxyproline and N-Me-L-norleucine [7]. This highlights the residue’s role in generating high-affinity, metabolically stable ligands inaccessible to canonical amino acids.
Conformational effects are equally critical:
Microbial platforms like Escherichia coli and Saccharomyces cerevisiae offer scalable routes to N-Me-L-norleucine HCl by hijacking endogenous amino acid metabolism. Key strategies involve:
The Minami coculture system exemplifies this approach. Engineered E. coli produce (S)-reticuline (55 mg/L), which S. cerevisiae then convert into benzylisoquinoline alkaloids. By introducing norleucine-tolerant transferases, this system yielded 8.3 mg/L of scoulerine analogs containing hydroxylated norleucine derivatives [3]. Such modular designs enable "plug-and-play" substitution of pathway modules for N-Me-L-norleucine HCl.
Table 2: Microbial Systems for Norleucine Variant Production
Host Strain | Genetic Modifications | Target Compound | Yield | Key Challenges |
---|---|---|---|---|
E. coli BAP1 | prpE↑ + sfp + pccA/pccB expression | 6-Deoxyerythronolide B | 0.15 g/L | Propionyl-CoA toxicity |
S. cerevisiae | ARO8↑ + THA1↑ + OMT expression | N-Methyl-L-pipecolic acid | 7.2 mg/L | SAM regeneration |
E. coli-yeast coculture | Dopamine pathway + CjCNMT | Magnoflorine | 7.2 mg/L | Inter-strain metabolite transfer |
Limitations persist in methyl donor availability. SAM-dependent N-methylation faces thermodynamic constraints due to SAH accumulation. Co-expression of SAH hydrolase (sahH) or NAD+ recycling systems alleviates this, boosting titers 2.3-fold in pilot studies [6].
N-Me-L-norleucine HCl structurally mimics endogenously N-methylated residues (e.g., N-methyllysine in histones), allowing it to probe or perturb methylation-dependent processes. Unlike natural N-methylations, which are dynamically regulated by methyltransferases and demethylases, incorporation of N-Me-L-norleucine HCl creates a non-hydrolyzable methylation analog resistant to erasure by demethylases like JMJD6 [4] [8].
This property is exploited to study:
Table 3: Biological Functions of Methylation vs. Synthetic Norleucine Analogs
Parameter | Endogenous N-Methylation | N-Me-L-Norleucine HCl Incorporation |
---|---|---|
Reversibility | Dynamic (MTase/MEase-regulated) | Irreversible |
Metabolic Cost | High (SAM consumed: ΔG = −12.5 kcal/mol) | None (pre-formed modification) |
Structural Impact | Alters charge/hydrogen bonding | Neutralizes charge; steric bulk |
Known Roles | Transcriptional regulation, signal transduction | Conformational constraint, protease resistance |
Notably, N-Me-L-norleucine HCl’s methyl group occupies a van der Waals volume (22 ų) similar to S-methylmethionine (25 ų), enabling it to occupy hydrophobic pockets without perturbing protein folding. This contrasts with bulkier ethyl or benzyl analogs, which disrupt tertiary structures [8] [9]. Consequently, N-Me-L-norleucine HCl provides a "minimalist" methylation mimic for interrogating methylation-dependent interactions without enzymatic turnover.
Concluding Remarks
N-Me-L-norleucine HCl exemplifies the synergy between synthetic chemistry and biological engineering. Chemoenzymatic routes leverage nature’s catalytic precision for sustainable production, while SPPS incorporation enables rational design of peptide therapeutics with enhanced stability. Microbial biosynthesis, though nascent for this compound, holds promise for scalable manufacturing through pathway optimization. As a post-translational modification mimic, N-Me-L-norleucine HCl offers unique insights into methylation biology, highlighting its dual role as a tool and target in biomedical research. Future advances will likely focus on in vivo incorporation technologies and enzyme engineering to broaden its synthetic accessibility.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8